molecular formula C21H30O6 B12670249 Pregn-4-ene-3,20-dione, 2,11,17,21-tetrahydroxy-, (2alpha,11beta)- CAS No. 520-84-3

Pregn-4-ene-3,20-dione, 2,11,17,21-tetrahydroxy-, (2alpha,11beta)-

Cat. No.: B12670249
CAS No.: 520-84-3
M. Wt: 378.5 g/mol
InChI Key: RORUGVXGZMMYON-UJXAPRPESA-N
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Description

Pregn-4-ene-3,20-dione, 2,11,17,21-tetrahydroxy-, (2alpha,11beta)- is a complex steroidal compound. It is a derivative of progesterone, a naturally occurring steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis of humans and other species . This compound is characterized by its multiple hydroxyl groups and specific stereochemistry, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregn-4-ene-3,20-dione, 2,11,17,21-tetrahydroxy-, (2alpha,11beta)- typically involves multiple steps starting from simpler steroidal precursors. The process often includes hydroxylation reactions to introduce the hydroxyl groups at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like chromium trioxide or potassium permanganate .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Pregn-4-ene-3,20-dione, 2,11,17,21-tetrahydroxy-, (2alpha,11beta)- can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Pregn-4-ene-3,20-dione, 2,11,17,21-tetrahydroxy-, (2alpha,11beta)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pregn-4-ene-3,20-dione, 2,11,17,21-tetrahydroxy-, (2alpha,11beta)- involves its interaction with specific molecular targets, such as steroid hormone receptors. These interactions can modulate gene expression and influence various physiological processes. The pathways involved often include the regulation of reproductive functions and the modulation of immune responses .

Properties

CAS No.

520-84-3

Molecular Formula

C21H30O6

Molecular Weight

378.5 g/mol

IUPAC Name

(2R,8S,9S,10R,11S,13S,14S,17R)-2,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O6/c1-19-8-15(24)14(23)7-11(19)3-4-12-13-5-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1

InChI Key

RORUGVXGZMMYON-UJXAPRPESA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)[C@@H](C[C@]34C)O)O

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C(CC34C)O)O

Origin of Product

United States

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